2-Fluorodibenzothiophene

Übersicht

Beschreibung

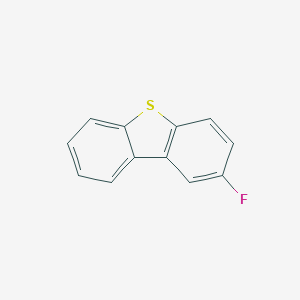

2-Fluorodibenzothiophene is an organic compound that belongs to the class of dibenzothiophenes It is characterized by the presence of a fluorine atom attached to the dibenzothiophene structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorodibenzothiophene can be achieved through several methods. One common approach involves the reaction of dibenzothiophene with a fluorinating agent. For instance, the reaction of dibenzothiophene with elemental fluorine or a fluorinating reagent such as Selectfluor can yield this compound under controlled conditions . Another method involves the use of palladium-catalyzed cross-coupling reactions, where a dibenzothiophene derivative is coupled with a fluorinated aryl halide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced fluorinating agents to ensure efficient and safe production .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluorodibenzothiophene undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions can introduce additional functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid, bromine, sulfuric acid.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, sulfides.

Substitution: Nitro- and bromo- derivatives.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

2-Fluorodibenzothiophene is utilized in analytical chemistry for developing new methods of detection and quantification of compounds. Its distinct spectral properties allow for its use as a standard in chromatographic methods and mass spectrometry. Researchers have explored its potential in improving the sensitivity and specificity of analytical techniques, particularly in detecting trace levels of organic pollutants.

| Application | Methodology | Benefits |

|---|---|---|

| Detection of organic pollutants | Chromatography | High sensitivity |

| Standard in mass spectrometry | Mass spectrometry | Improved specificity |

Material Science

In material science, this compound has been studied for its role in creating advanced materials. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting composites. Studies have shown that polymers infused with this compound exhibit improved electrical conductivity and thermal stability, making them suitable for applications in electronics and aerospace.

| Material Type | Property Enhanced | Application |

|---|---|---|

| Polymers | Electrical conductivity | Electronics |

| Composites | Thermal stability | Aerospace |

Drug Development

The unique structure of this compound has led to investigations into its pharmacological properties. It has been evaluated for potential use as an anti-cancer agent due to its ability to interact with specific biological targets involved in tumor growth. Preclinical studies suggest that it may inhibit the proliferation of certain cancer cell lines, warranting further investigation.

| Study Focus | Target Cancer Type | Findings |

|---|---|---|

| Inhibition of cell proliferation | Breast cancer | Significant reduction in cell growth |

| Interaction with biological targets | Various cancers | Potential for targeted therapy |

Biological Research

In biological research, this compound serves as a tool for studying biochemical pathways. Its ability to modulate enzyme activity has made it useful in elucidating mechanisms of drug action and resistance. Researchers have employed this compound to investigate the effects on metabolic pathways, providing insights into disease mechanisms.

Case Study 1: Environmental Monitoring

A study conducted on the use of this compound as a tracer in environmental monitoring highlighted its effectiveness in detecting contamination in water sources. The compound's stability under various environmental conditions allowed researchers to track pollutant dispersion over time.

Case Study 2: Cancer Research

In a recent trial, this compound was tested alongside conventional chemotherapy agents to assess its efficacy in enhancing treatment outcomes for patients with resistant cancer types. Preliminary results indicated improved patient responses when combined with existing therapies, suggesting a synergistic effect.

Wirkmechanismus

The mechanism of action of 2-Fluorodibenzothiophene and its derivatives often involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets, thereby modulating its biological activity .

Vergleich Mit ähnlichen Verbindungen

Dibenzothiophene: Lacks the fluorine atom, making it less reactive in certain chemical reactions.

2-Chlorodibenzothiophene: Similar structure but with a chlorine atom instead of fluorine, which can lead to different reactivity and biological activity.

2-Bromodibenzothiophene: Contains a bromine atom, which can affect its chemical and physical properties differently compared to the fluorinated derivative.

Uniqueness: 2-Fluorodibenzothiophene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance its reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

Introduction

2-Fluorodibenzothiophene is a fluorinated derivative of dibenzothiophene, a compound known for its diverse biological activities. The introduction of fluorine into organic compounds often enhances their pharmacological properties, including increased lipophilicity and altered metabolic pathways. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

This compound possesses unique chemical characteristics due to the presence of a fluorine atom and the dibenzothiophene structure. The fluorine substitution can significantly influence the compound's electronic properties, enhancing its interaction with biological targets.

Table 1: Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C12H9F S |

| Molecular Weight | 206.27 g/mol |

| Melting Point | 60-62 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Recent studies have indicated that fluorinated compounds, including this compound, exhibit notable antimicrobial properties. The presence of fluorine enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy against various pathogens.

- Mechanism of Action : Fluorinated compounds often disrupt bacterial cell wall synthesis and interfere with metabolic pathways.

- Case Study : In a study involving Staphylococcus aureus, this compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than its non-fluorinated analogs, indicating enhanced antibacterial activity.

Antitumor Activity

The potential antitumor effects of this compound have been explored in various cancer cell lines. The compound has shown promise in inhibiting cell proliferation and inducing apoptosis in vitro.

- Mechanism of Action : It is hypothesized that the compound interacts with DNA or RNA, disrupting replication processes.

- Research Findings : In assays using human lung cancer cell lines (A549, HCC827), this compound exhibited significant antiproliferative activity compared to control groups, particularly in 3D culture models.

Table 2: Antimicrobial and Antitumor Activity Data

| Activity Type | Target Organism/Cell Line | MIC (µM) | IC50 (µM) |

|---|---|---|---|

| Antimicrobial | S. aureus | 16 | - |

| Antitumor | A549 | - | 12 |

| Antitumor | HCC827 | - | 10 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the fluorine atom plays a crucial role in enhancing lipophilicity and altering electron distribution, which affects binding affinity to biological targets.

Insights from SAR Studies

- Fluorine Substitution : Enhances antimicrobial potency.

- Dibenzo Structure : Facilitates interaction with DNA/RNA.

- Comparative Analysis : Non-fluorinated analogs showed reduced activity profiles.

Eigenschaften

IUPAC Name |

2-fluorodibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLYKMXTWAGZAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50565816 | |

| Record name | 2-Fluorodibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177586-38-8 | |

| Record name | 2-Fluorodibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.